2-([(tert-Butoxy)carbonyl](([(tert-butoxy)carbonyl]amino))amino)ethan-1-ol
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Overview
Description
2-((tert-Butoxy)carbonylcarbonyl]amino))amino)ethan-1-ol is a compound commonly used in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis. The compound is characterized by its tert-butoxycarbonyl (BOC) groups, which are acid-labile and can be removed under specific conditions .
Preparation Methods
The synthesis of 2-((tert-Butoxy)carbonylcarbonyl]amino))amino)ethan-1-ol typically involves the reaction of di-tert-butyl dicarbonate with an amine in the presence of a base such as sodium hydroxide. This reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as the base . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-((tert-Butoxy)carbonylcarbonyl]amino))amino)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, DMAP, trifluoroacetic acid, and hydrochloric acid. The major products formed from these reactions are typically the deprotected amines or their derivatives .
Scientific Research Applications
2-((tert-Butoxy)carbonylcarbonyl]amino))amino)ethan-1-ol is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a protecting group for amines in peptide synthesis, allowing for the selective protection and deprotection of functional groups during the synthesis of complex molecules . In medicine, it is used in the synthesis of pharmaceuticals and other bioactive compounds. The compound is also employed in the preparation of amino acid ionic liquids, which have applications in various chemical processes .
Mechanism of Action
The mechanism of action of 2-((tert-Butoxy)carbonylcarbonyl]amino))amino)ethan-1-ol involves the protection of amine groups through the formation of BOC-protected amines. The BOC group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar compounds to 2-((tert-Butoxy)carbonylcarbonyl]amino))amino)ethan-1-ol include other BOC-protected amines and carbamates. These compounds share the common feature of having BOC groups that can be selectively removed under acidic conditions. 2-((tert-Butoxy)carbonylcarbonyl]amino))amino)ethan-1-ol is unique in its specific structure and the presence of multiple BOC groups, which provide enhanced protection for amines during complex synthetic processes .
Similar compounds include:
- tert-Butyl N-(2-hydroxyethyl)carbamate
- 2-(tert-Butoxycarbonylamino)-1-ethanol
Properties
Molecular Formula |
C12H24N2O5 |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
InChI |
InChI=1S/C12H24N2O5/c1-11(2,3)18-9(16)13-14(7-8-15)10(17)19-12(4,5)6/h15H,7-8H2,1-6H3,(H,13,16) |
InChI Key |
ZGGNPTNTVOQITI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CCO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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